molecular formula C8H18ClNO2 B2991759 Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1272758-12-9

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No.: B2991759
CAS No.: 1272758-12-9
M. Wt: 195.69
InChI Key: VWWAVWOVOOLSTC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-amino-4,4-dimethylpentanoate hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of an amino group and an ester group allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

IUPAC Name

methyl 3-amino-4,4-dimethylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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